molecular formula C19H21N3O2S B4620802 5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4620802
M. Wt: 355.5 g/mol
InChI Key: MHLZJOHNHMXDIE-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.13544809 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A significant portion of research focuses on the synthesis and structural characterization of triazole derivatives, including those similar to "5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol." For instance, studies have reported the synthesis, spectroscopic, and X-ray characterization of triazole derivatives that incorporate functionalities like α-ketoester and phenyl substituents, showcasing their ability to form self-assembled dimers in solid state through symmetrically equivalent interactions. These interactions have been meticulously analyzed using techniques like Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations to understand the effect of substituents on nucleophilic/electrophilic nature and interaction energy of the compounds (Ahmed et al., 2020).

Biological Evaluation and Potential Applications

The research extends to evaluating the biological activities of triazole derivatives, which includes antioxidant, α-glucosidase inhibitory activities, and antimicrobial properties. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and shown to display significant antioxidant and α-glucosidase inhibitory potentials, suggesting their potential as therapeutic agents (Pillai et al., 2019). Moreover, novel 5-((10H-phenothiazin-10yl)methyl)-4-(substitutedbenzylideneamino)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and shown to possess potent antioxidant activity, indicating their potential application in combating oxidative stress-related diseases (Maddila et al., 2015).

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-4-14-7-5-6-8-15(14)22-18(20-21-19(22)25)12-13-9-10-16(23-2)17(11-13)24-3/h5-11H,4,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLZJOHNHMXDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=S)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(3,4-dimethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

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